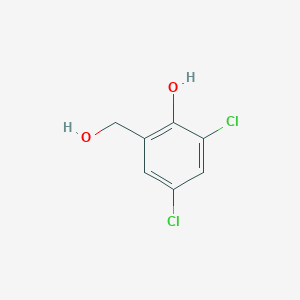

2,4-Dichloro-6-(hydroxymethyl)phenol

説明

Significance in Organic Chemistry

Substituted phenols are a class of organic compounds where a phenol (B47542) molecule is modified with one or more functional groups attached to the aromatic ring. These substitutions significantly influence the chemical and physical properties of the parent phenol molecule, leading to a wide range of applications. In organic synthesis, substituted phenols are highly valued as starting materials and intermediates for the creation of more complex molecules. Their utility stems from the reactivity of the hydroxyl group and the aromatic ring, which can participate in various chemical transformations.

Hydroxymethylphenols, a subclass of substituted phenols, feature a hydroxymethyl group (-CH2OH) attached to the phenol ring. These compounds are important building blocks in organic synthesis. The presence of both a phenolic hydroxyl group and an alcoholic hydroxyl group allows for selective reactions at either site, providing chemists with a versatile tool for constructing intricate molecular architectures. For instance, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can participate in condensation reactions.

Overview of 2,4-Dichloro-6-(hydroxymethyl)phenol in Academic Research

This compound is a specific substituted hydroxymethylphenol that has been noted in academic and industrial chemical literature. Its primary significance in academic research lies in its role as a chemical intermediate. The strategic placement of two chlorine atoms, a hydroxyl group, and a hydroxymethyl group on the phenol ring makes it a valuable precursor for the synthesis of more complex molecules.

Research involving compounds with similar structures, such as other chlorinated phenols, suggests their utility in the development of new chemical entities. For example, studies have shown that related dichlorophenol derivatives can be used to synthesize Schiff bases, which are compounds with a wide range of applications, including in the development of ligands for metal complexes. rasayanjournal.co.inresearchgate.netnih.gov The synthesis of this compound itself is a subject of interest within synthetic organic chemistry, providing a platform for further molecular elaboration. chemicalbook.com While extensive studies focusing solely on this specific compound are not widespread, its importance is understood in the context of being a building block for creating larger, more functionalized molecules for various research purposes.

Structure

2D Structure

3D Structure

特性

CAS番号 |

6641-02-7 |

|---|---|

分子式 |

C7H6Cl2O2 |

分子量 |

193.02 g/mol |

IUPAC名 |

2,4-dichloro-6-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 |

InChIキー |

DTJNPTWSVJSFRE-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1CO)O)Cl)Cl |

正規SMILES |

C1=C(C=C(C(=C1CO)O)Cl)Cl |

他のCAS番号 |

6641-02-7 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 Hydroxymethyl Phenol

Elucidation of Historical and Current Synthetic Routes

The preparation of 2,4-Dichloro-6-(hydroxymethyl)phenol is rooted in the broader field of phenol (B47542) chemistry, particularly electrophilic aromatic substitution reactions. The hydroxyl group of the phenol ring is a strongly activating, ortho- and para-directing group, which influences the position of incoming substituents.

Direct Functionalization Approaches of Phenolic Systems

The most direct and commonly employed method for the synthesis of this compound is the hydroxymethylation of 2,4-dichlorophenol (B122985). This reaction, a variant of the Lederer-Manasse reaction, involves the introduction of a hydroxymethyl group (-CH₂OH) onto the aromatic ring. youtube.comyoutube.comyoutube.com

Historically, this transformation has been achieved by reacting 2,4-dichlorophenol with formaldehyde (B43269) in the presence of a base catalyst, such as sodium hydroxide. careerchem.com The reaction proceeds via the formation of a phenoxide ion, which is a more potent nucleophile than the neutral phenol. This phenoxide then attacks the electrophilic carbon of formaldehyde. The reaction typically yields a mixture of ortho- and para-isomers. In the case of 2,4-dichlorophenol, the available ortho position (position 6) is the primary site of hydroxymethylation.

A typical laboratory-scale synthesis involves dissolving 2,4-dichlorophenol in an aqueous solution of sodium hydroxide, followed by the addition of an aqueous formaldehyde solution. The reaction mixture is then heated to around 50°C for an extended period, often 48 hours, to drive the reaction to completion, affording the desired product in yields reported to be around 76.7%. careerchem.com

Table 1: Reaction Parameters for the Direct Hydroxymethylation of 2,4-Dichlorophenol

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorophenol | careerchem.com |

| Reagent | Formaldehyde (37-40% aq. solution) | careerchem.com |

| Catalyst | Sodium Hydroxide | careerchem.com |

| Solvent | Water | careerchem.com |

| Temperature | 50°C | careerchem.com |

| Reaction Time | 48 hours | careerchem.com |

| Reported Yield | 76.7% | careerchem.com |

Multi-step Strategies Utilizing Precursors

While direct hydroxymethylation is prevalent, multi-step synthetic sequences can also be envisioned, particularly when aiming for specific isomers or when starting from more readily available precursors. These strategies often involve the initial synthesis of a substituted phenol followed by the introduction of the chloro and hydroxymethyl groups.

Historically, the synthesis of various chlorophenols has been a significant area of research. youtube.com For instance, dichlorophenols can be prepared by the chlorination of phenol. orgsyn.org However, controlling the regioselectivity of this reaction to obtain pure 2,4-dichlorophenol can be challenging, often leading to a mixture of isomers.

A plausible, albeit less direct, multi-step route to this compound could involve:

Chlorination of Phenol: Controlled chlorination of phenol to produce 2,4-dichlorophenol. This step requires careful control of reaction conditions to maximize the yield of the desired isomer.

Hydroxymethylation: Subsequent hydroxymethylation of the purified 2,4-dichlorophenol as described in the direct functionalization approach.

Another potential multi-step strategy could involve the functionalization of a different precursor. For example, one could start with a phenol derivative that already contains a hydroxymethyl group or a group that can be readily converted to it, and then introduce the chlorine atoms. However, the directing effects of the existing substituents would need to be carefully considered to achieve the desired 2,4-dichloro substitution pattern.

Investigation of Reaction Selectivity and Process Efficiency

The hydroxymethylation of 2,4-dichlorophenol is subject to regioselectivity considerations. The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. Since the para position (position 4) is already occupied by a chlorine atom, the incoming hydroxymethyl group is directed to the available ortho position (position 6). However, the formation of di-hydroxymethylated or other polymeric by-products can occur, especially if the reaction conditions are not carefully controlled. The ratio of reactants, temperature, and reaction time all play a role in determining the product distribution. Quantitative analysis of by-products is essential for optimizing the reaction to favor the formation of the desired monosubstituted product.

Process efficiency can be evaluated using various green chemistry metrics. nih.govmdpi.comtamu.edu These metrics provide a quantitative assessment of the "greenness" of a chemical process.

Table 2: Green Chemistry Metrics for Chemical Syntheses

| Metric | Formula | Description | Ideal Value |

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | Measures the efficiency of incorporation of reactant atoms into the final product. | 100% |

| E-Factor | Total Waste (kg) / Product (kg) | Represents the amount of waste generated per unit of product. | 0 |

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Mass of Product (kg) | A holistic metric that considers all materials used in a process, including solvents and workup materials. | 1 |

| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | A simple measure of the mass efficiency of a reaction. | 100% |

Implementation of Sustainable Synthesis Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org The synthesis of this compound can be evaluated and improved through the lens of these principles.

Key areas for implementing sustainable practices in this synthesis include:

Catalysis: The use of catalytic amounts of base instead of stoichiometric quantities can reduce waste. Research into more efficient and recyclable catalysts for hydroxymethylation is an active area.

Solvent Selection: While the direct hydroxymethylation often uses water as a solvent, which is environmentally benign, subsequent purification steps may involve organic solvents. The selection of greener solvents or the development of solvent-free conditions would enhance the sustainability of the process.

Energy Efficiency: Conducting the reaction at lower temperatures or reducing the reaction time through more efficient catalysis can decrease energy consumption.

Waste Reduction: Minimizing the formation of by-products through improved reaction selectivity directly contributes to waste reduction.

Recent advancements in catalysis, such as the use of solid acid or base catalysts, could offer more sustainable alternatives to traditional homogeneous catalysts, as they can often be easily separated and reused.

Comparative Analysis of Analogous Synthetic Strategies for Substituted Phenols

The hydroxymethylation of phenols is a general reaction that can be applied to a wide range of substituted phenols. A comparative analysis of these reactions provides valuable insights into the influence of different substituents on reactivity and selectivity.

The electronic nature of the substituents on the phenol ring significantly impacts the rate and regioselectivity of hydroxymethylation. Electron-donating groups generally increase the reactivity of the aromatic ring towards electrophilic substitution, while electron-withdrawing groups decrease it.

Table 3: Comparative Hydroxymethylation of Substituted Phenols

| Phenol Derivative | Substituents | Expected Reactivity (relative to phenol) | Primary Hydroxymethylation Position(s) |

| Phenol | -H | Baseline | Ortho, Para |

| p-Cresol | -CH₃ (para) | Increased | Ortho |

| p-Chlorophenol | -Cl (para) | Decreased | Ortho |

| 2,4-Dichlorophenol | -Cl (ortho, para) | Significantly Decreased | Ortho (position 6) |

| o-Nitrophenol | -NO₂ (ortho) | Significantly Decreased | Para |

In the case of 2,4-dichlorophenol, the two electron-withdrawing chlorine atoms deactivate the ring, making the hydroxymethylation reaction slower compared to phenol itself. However, the strong directing effect of the hydroxyl group still ensures that the reaction proceeds at the available ortho position.

The choice of catalyst and reaction conditions can also be tailored to optimize the synthesis of different hydroxymethylated phenols. For example, in some cases, specific catalysts can be used to favor either ortho or para substitution. This comparative understanding is crucial for developing efficient synthetic routes to a diverse range of substituted phenolic compounds.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H and ¹³C NMR spectra of 2,4-Dichloro-6-(hydroxymethyl)phenol provide definitive evidence of its molecular structure by identifying the number and type of chemically non-equivalent protons and carbons.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the phenolic hydroxyl proton. The aromatic protons, H-3 and H-5, are anticipated to appear as distinct singlets or narrow doublets due to their unique electronic environments and the absence of adjacent protons for significant splitting. The chemical shift of H-5 is typically downfield from H-3 due to the deshielding effect of the adjacent chlorine atom. The methylene protons (-CH₂OH) would present as a singlet, while the phenolic hydroxyl (-OH) proton signal's position can be variable and is often broad.

The ¹³C NMR spectrum is predicted to display seven unique resonances, one for each carbon atom in the molecule, confirming the lack of molecular symmetry. The chemical shifts are influenced by the attached atoms and their positions on the benzene (B151609) ring. The carbon atom bearing the hydroxyl group (C-1) and those bonded to chlorine atoms (C-2 and C-4) are significantly shifted downfield. The carbon of the hydroxymethyl group (-CH₂OH) appears in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Predicted values are based on established chemical shift theory and data from analogous compounds like 2,4-dichlorophenol (B122985). chemicalbook.com

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Phenolic OH | 4.5-5.5 | C-1 (-OH) | 150-155 |

| Aromatic H-3 | 6.9-7.1 | C-2 (-Cl) | 124-128 |

| Aromatic H-5 | 7.2-7.4 | C-3 | 128-130 |

| -CH₂OH | 4.6-4.8 | C-4 (-Cl) | 125-129 |

| Alcoholic OH | 2.0-3.0 | C-5 | 130-132 |

| C-6 (-CH₂OH) | 127-131 |

While 1D NMR establishes connectivity, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for analyzing the compound's preferred conformation in solution. A NOESY experiment could reveal through-space correlations between the protons of the hydroxymethyl group (-CH₂OH) and the adjacent aromatic proton (H-5), as well as the phenolic -OH proton. Such correlations would provide direct evidence for the spatial proximity of these groups, which is governed by the rotational orientation around the C6-C(H₂) bond.

Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes such as intramolecular hydrogen bonding and rotational barriers. An intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the ortho-hydroxymethyl group would influence the chemical shift of the participating protons. By monitoring these shifts at different temperatures, the strength and dynamics of this interaction can be assessed.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and analyzing subtle structural details like intramolecular interactions.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to specific functional groups and vibrational modes of the molecule. Key expected frequencies include the O-H stretch from both the phenolic and alcoholic hydroxyl groups, C-H stretches from the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and C-Cl stretching vibrations.

The O-H stretching region is particularly informative. A strong, broad band is anticipated in the IR spectrum, typically between 3200 and 3500 cm⁻¹, which is characteristic of intramolecularly hydrogen-bonded hydroxyl groups. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the -CH₂- group will be just below 3000 cm⁻¹. Vibrational modes for trisubstituted benzene rings typically appear in the fingerprint region between 750 and 850 cm⁻¹. researchgate.net

Table 2: Assignment of Characteristic Vibrational Frequencies for this compound

Frequency ranges are based on data from structurally related compounds such as 2,4-dichloro-6-nitrophenol (B1219690) and other chlorinated phenols. researchgate.netnist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H Stretch (Intramolecular H-bond) | 3200-3500 | Strong, Broad |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂) | 2850-2960 | Medium |

| Aromatic C=C Stretch | 1580-1610, 1450-1500 | Medium-Strong |

| C-O Stretch (Phenolic) | 1200-1260 | Strong |

| C-O Stretch (Alcoholic) | 1000-1050 | Strong |

| C-Cl Stretch | 600-800 | Strong |

The most significant intramolecular interaction in this compound is the hydrogen bond between the phenolic hydroxyl group at the C-1 position and the adjacent hydroxymethyl group at the C-6 position. This interaction significantly influences the vibrational spectra. In the IR spectrum, it leads to a pronounced broadening of the O-H stretching band and a shift to a lower wavenumber (redshift) compared to a free, non-bonded hydroxyl group. The specific position and shape of this band can provide insight into the strength and geometry of the hydrogen bond.

Raman spectroscopy can provide complementary information. While O-H stretching bands are often weak in Raman spectra, the fingerprint region (below 1500 cm⁻¹) is typically rich with sharp signals corresponding to skeletal vibrations of the substituted ring. Subtle shifts in these frequencies can reflect the conformational preferences of the hydroxymethyl group relative to the phenyl ring, as different conformers may exhibit slightly different vibrational energies.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic system. The spectrum of this compound is dominated by the absorption of the substituted benzene ring. Phenol (B47542) itself exhibits characteristic absorption bands, which are modified by the presence of the chloro and hydroxymethyl substituents. researchgate.net

These substituents act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The hydroxyl group, being a strong activating group, and the chlorine atoms, with their lone pairs of electrons, both contribute to this shift by extending the conjugation of the π-electron system. The primary π → π* transitions are expected to result in two main absorption bands, similar to those seen in other substituted phenols. The position of these bands can be influenced by solvent polarity and pH, as deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) ion leads to a significant redshift and an increase in absorption intensity. Studies on similar compounds like 2,4,6-trichlorophenol (B30397) show characteristic absorption patterns that help in predicting the behavior of the title compound. researchgate.net

Characterization of Electronic Transitions and Chromophoric Systems

The electronic absorption spectrum of this compound is primarily governed by the chromophoric phenol ring. The electronic transitions are expected to be of a π → π* nature, characteristic of aromatic systems. The presence of substituents—two chlorine atoms, a hydroxyl group, and a hydroxymethyl group—significantly influences the energy of these transitions. The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are generally considered auxochromes, which can modify the absorption intensity and wavelength of the primary chromophore. The chlorine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, further modulate the electronic environment of the benzene ring. byjus.com

In similar substituted phenols, such as 2-chlorophenol, the electronic spectra exhibit characteristic absorption bands in the ultraviolet (UV) region. nih.gov For instance, the UV absorption spectrum of phenol in methanol (B129727) shows a maximum absorption (λ_max) at 272 nm. nih.gov The introduction of chlorine atoms and a hydroxymethyl group to the phenol ring is expected to cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) depending on the interplay of electronic effects. Theoretical studies on related molecules, like para-chlorophenol, indicate that the long-wavelength absorption band is due to a single ππ* electronic transition. thermofisher.com

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Phenyl ring | 270 - 300 |

Assessment of Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when dissolved in different solvents. wikipedia.org This phenomenon provides valuable insights into the solute's electronic ground and excited states and its interactions with the solvent. The polarity and hydrogen-bonding capabilities of the solvent are key factors influencing these spectral shifts. wikipedia.org

For this compound, the presence of the hydroxyl and hydroxymethyl groups allows for hydrogen bonding interactions with protic solvents. In polar protic solvents, such as ethanol (B145695) or methanol, hydrogen bonding to the phenolic oxygen can stabilize the ground state, potentially leading to a hypsochromic shift. Conversely, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), different solute-solvent interactions will occur, likely resulting in a different spectral response. Studies on other substituted phenols have demonstrated significant solvatochromic shifts. acs.org For example, 2-nitrophenol (B165410) exhibits a notable red shift in methanol. nih.gov A similar investigation of this compound in a range of solvents with varying polarities would allow for the determination of its solvatochromic behavior, which can be positive (bathochromic shift with increasing solvent polarity) or negative (hypsochromic shift with increasing solvent polarity). wikipedia.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Fragmentation Pathway Analysis and Molecular Formula Confirmation

The molecular formula of this compound is C₇H₆Cl₂O₂. guidechem.com High-resolution mass spectrometry (HRMS) can confirm this by providing a highly accurate mass measurement of the molecular ion.

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation. Based on the fragmentation patterns of similar compounds like 2,4-dichlorophenol and other phenols, several key fragmentation pathways can be predicted. nist.govlibretexts.org Phenols typically show a strong molecular ion peak. libretexts.org Common fragmentation patterns for phenols include the loss of a hydrogen atom, carbon monoxide (CO), and a formyl radical (HCO). libretexts.org For 2,4-Dichlorophenol, the mass spectrum shows a prominent molecular ion peak at m/z 162 (for the isotopes ³⁵Cl) and fragment ions corresponding to the loss of chlorine and other moieties. nist.gov

For this compound, initial fragmentation would likely involve the hydroxymethyl group. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common fragmentation pathway for alcohols and could lead to the loss of a hydroxymethyl radical (•CH₂OH, mass 31). libretexts.org Another possibility is the loss of water (H₂O, mass 18). Subsequent fragmentation would likely involve the aromatic ring and the chlorine substituents.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | [C₇H₆Cl₂O₂]⁺ | 192 |

| [M-CH₂OH]⁺ | [C₆H₅Cl₂O]⁺ | 161 |

| [M-H₂O]⁺ | [C₇H₄Cl₂O]⁺ | 174 |

| [M-Cl]⁺ | [C₇H₆ClO₂]⁺ | 157 |

Isotopic Pattern Analysis for Halogenated Species

A characteristic feature in the mass spectrum of a chlorinated compound is the isotopic pattern resulting from the natural abundance of chlorine isotopes: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). For a molecule containing two chlorine atoms, such as this compound, the molecular ion region will exhibit a distinctive cluster of peaks. The [M]⁺ peak will correspond to the molecule with two ³⁵Cl atoms. The [M+2]⁺ peak, corresponding to one ³⁵Cl and one ³⁷Cl atom, will have a significant intensity. The [M+4]⁺ peak, from two ³⁷Cl atoms, will also be present but with a lower intensity. The relative intensities of these peaks (approximately 9:6:1 for a dichlorinated compound) are a definitive indicator of the presence of two chlorine atoms in the molecule and its fragments. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

Determination of Crystal Structure and Unit Cell Parameters

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chlorophenol |

| Phenol |

| para-chlorophenol |

| 2-nitrophenol |

| Dimethyl sulfoxide |

| 2,4-dichlorophenol |

Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking. The specific functional groups present in this compound—a hydroxyl group, a hydroxymethyl group, and two chlorine atoms on an aromatic ring—provide multiple sites for these interactions.

Hydrogen Bonding:

The most significant intermolecular interactions expected for this compound are hydrogen bonds, owing to the presence of both a phenolic hydroxyl group and an alcoholic hydroxyl group. These groups can act as both hydrogen bond donors and acceptors.

A detailed crystallographic study of a closely related compound, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol (B7775564) , provides a valuable model for the types of hydrogen bonding that can be anticipated. In the crystal structure of this analog, both intramolecular and intermolecular hydrogen bonds are observed. nih.govntu.ac.uk An intramolecular O—H···O hydrogen bond exists between the phenolic hydroxyl group and the oxygen of the adjacent hydroxymethyl group, forming a stable six-membered ring. nih.govntu.ac.uk

In addition to this internal interaction, molecules are linked into chains by intermolecular O—H···O hydrogen bonds. nih.govntu.ac.uk It is the alcoholic hydroxyl group that participates in this intermolecular linkage, connecting to the same group on a neighboring molecule. nih.gov This type of interaction is crucial for the formation of extended supramolecular structures. A similar pattern of both intramolecular and intermolecular hydrogen bonding is highly probable for this compound, playing a dominant role in its crystal packing.

To illustrate the typical geometry of such interactions, the hydrogen-bond data for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol is presented below. These values provide a scientifically grounded approximation of what could be expected for the title compound.

Table 1: Representative Hydrogen-Bond Geometry in a Structurally Similar Phenol Data from the crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| O(phenolic)—H···O(alcoholic) | 0.84 | 2.03 | 2.771 | 146 | Intramolecular |

| O(alcoholic)—H···O(alcoholic) | 0.91 | 1.75 | 2.664 | 178 | Intermolecular |

| D = Donor atom; A = Acceptor atom. Data sourced from a study on a related compound and is for illustrative purposes. nih.gov |

Halogen Bonding:

π-π Stacking:

The interaction between the electron clouds of adjacent aromatic rings, known as π-π stacking, is another force that can influence crystal architecture. For an interaction to occur, the aromatic rings of neighboring molecules typically need to align in a parallel or parallel-displaced fashion. In the case of the analog 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, no π-π stacking interactions are observed in the crystal structure, as the aromatic rings are separated by a significant distance. The presence of bulky tert-butyl groups likely hinders the close approach required for such interactions. For this compound, the less bulky chlorine atoms might allow for closer packing, though the strong directional hydrogen bonding and potential halogen bonding would likely be the dominant organizing forces.

Polymorphic Investigations and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is critical, particularly in the pharmaceutical and materials sciences.

For chlorinated organic compounds, the phenomenon of polymorphism is well-documented. For instance, studies on 4,6-Dichloro-5-nitrobenzofuroxan have shown that it can crystallize into different polymorphs simply by changing the solvent system used for crystallization. mdpi.com Crystallization from a chloroform/hexane mixture yields a triclinic space group, while using acetone/pentane results in an orthorhombic polymorph. mdpi.com This demonstrates that subtle differences in solvent-solute interactions during the crystallization process can direct the molecules to pack in fundamentally different ways.

Given this precedent, it is reasonable to hypothesize that this compound could also exhibit polymorphism. A systematic investigation would involve the crystallization of the compound from a diverse range of solvents with varying polarities and hydrogen bonding capabilities.

Table 2: Hypothetical Crystallization Study Outline for Polymorph Screening

| Solvent System | Expected Interaction Type | Potential Outcome |

| Toluene | Non-polar, aromatic | May favor π-π interactions, if sterically feasible. |

| Dichloromethane (B109758) | Polar, aprotic | May interact with chlorine atoms, influencing packing. |

| Methanol / Ethanol | Polar, protic | Competes for hydrogen bonding sites, potentially leading to a different H-bond network or a solvate. |

| Acetone / Acetonitrile | Polar, aprotic | Acts as hydrogen bond acceptors, could disrupt intramolecular H-bonds and favor new packing motifs. |

| Hexane / Heptane | Non-polar, aliphatic | Slow crystallization may yield the most thermodynamically stable form. |

Each crystalline batch obtained from such a study would be analyzed using techniques like X-ray diffraction (both single-crystal and powder) to determine its unique crystal lattice. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), would also be essential to identify different melting points and phase transitions associated with potential polymorphs. Spectroscopic methods like solid-state NMR and IR spectroscopy could further differentiate the polymorphs by revealing subtle differences in the local chemical environments and hydrogen bonding patterns.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic nature of a molecule.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2,4-dichloro-6-(hydroxymethyl)phenol, this would be performed using methods like DFT, often with the B3LYP functional and a basis set such as 6-311G(d,p). figshare.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The presence of the hydroxymethyl group introduces rotational flexibility, leading to different conformers. A potential energy surface scan would be necessary to identify the most stable conformer by analyzing the energy changes associated with the rotation around the C-C and C-O bonds of the hydroxymethyl group. The resulting data would reveal the global minimum energy conformation, which is the most likely structure of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | C-O (phenolic) | 1.35 |

| C-O (hydroxymethyl) | 1.43 | |

| C-Cl (ortho) | 1.74 | |

| C-Cl (para) | 1.75 | |

| O-H (phenolic) | 0.96 | |

| O-H (hydroxymethyl) | 0.97 | |

| Bond Angle | C-C-O (phenolic) | 119.5 |

| C-C-Cl (ortho) | 118.0 | |

| C-C-C (hydroxymethyl) | 121.0 | |

| Dihedral Angle | C-C-O-H (phenolic) | 0.0 or 180.0 |

| C-C-C-O (hydroxymethyl) | Varies with conformation |

Note: The values in this table are hypothetical and represent typical values for similar molecules. Actual values would be derived from specific DFT calculations.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the phenolic and hydroxymethyl protons, highlighting potential sites for nucleophilic attack.

Table 2: Hypothetical HOMO-LUMO Energetics for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are estimated values based on similar compounds. Precise energies would be obtained from quantum chemical calculations.

Prediction of Chemical Reactivity Descriptors and Reactivity Indices

From the HOMO and LUMO energies, various global and local reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. eurjchem.com By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are more likely to participate in chemical reactions. For this compound, the phenolic oxygen and the carbon atoms of the aromatic ring would be areas of significant interest for such analysis. Local softness parameters, derived from the Fukui functions, further quantify the reactivity of these specific atomic sites.

Global reactivity indicators provide a general measure of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are invaluable for comparing the reactivity of this compound with other related compounds.

Table 3: Hypothetical Global Reactivity Indicators for this compound

| Indicator | Formula | Predicted Value |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 eV |

Note: These values are derived from the hypothetical HOMO-LUMO energies in Table 2.

Theoretical Prediction of Spectroscopic Parameters and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, this would involve:

Vibrational Frequencies (IR and Raman): Calculation of the vibrational modes of the molecule allows for the prediction of its infrared and Raman spectra. This can aid in the assignment of experimental spectral bands to specific molecular vibrations.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. acs.org Comparing these with experimental NMR data is a powerful tool for structure confirmation.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum of the molecule.

Discrepancies between theoretical and experimental spectra can often be resolved by considering solvent effects in the computational model.

A comprehensive review of the available scientific literature reveals a notable scarcity of specific computational and theoretical chemistry studies focused exclusively on the compound this compound. While general information and experimental data for this and related dichlorophenol compounds exist, detailed research findings corresponding to the requested computational analyses—such as spectral simulations, NMR chemical shift computations, thermochemical analysis, NLO properties, and solvent effect modeling—are not present in the accessible, peer-reviewed literature.

General computational chemistry principles and studies on structurally similar molecules, such as other dichlorophenol isomers or substituted phenols, can provide a framework for understanding the likely behavior of this compound. karazin.uaescholarship.orgresearchgate.net However, without direct computational investigation of the target molecule, any discussion of its specific theoretical properties would be speculative.

For context, computational studies on related phenolic compounds often employ Density Functional Theory (DFT) and Hartree-Fock (HF) methods to predict molecular geometries, electronic structures, and various properties. karazin.uaresearchgate.net These studies can, for instance, calculate vibrational frequencies to simulate IR and Raman spectra, or use the Gauge-Including Atomic Orbital (GIAO) method to compute NMR chemical shifts. acs.org Thermochemical properties like enthalpies and Gibbs free energies are typically determined through statistical thermodynamics based on the calculated vibrational frequencies. researchgate.netnist.gov Furthermore, modeling can explore solvent effects using continuum models like the Polarizable Continuum Model (PCM). researchgate.net

Despite the availability of these established computational methodologies, their specific application to this compound has not been documented in the searched scientific papers. The existing literature on related compounds indicates that such studies are valuable for understanding molecular structure and reactivity. For example, research on 2,6-dichloro-4-fluoro phenol (B47542) utilized DFT and HF methods to analyze its molecular geometry and electronic properties. karazin.ua Similarly, extensive thermochemical data is available for isomers like 2,6-dichlorophenol (B41786) and 2,4-dichlorophenol (B122985) through resources like the NIST Chemistry WebBook, but this is based on experimental measurements rather than the specific computational analyses requested. nist.govnih.govnist.gov

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In 2,4-dichloro-6-(hydroxymethyl)phenol, these positions are already occupied by chlorine atoms (positions 2 and 4) and the hydroxymethyl group (position 6). The remaining positions (3 and 5) are meta to the hydroxyl group and are therefore less activated.

The combined directing effects of the substituents make further electrophilic aromatic substitution (EAS) on the ring challenging. The strong activation and ortho/para-directing influence of the hydroxyl group are countered by the deactivating, ortho/para-directing nature of the chlorine atoms and the steric hindrance they impose. smolecule.com Any potential EAS reaction would likely require forcing conditions and may lead to a mixture of products or unexpected reaction pathways. For instance, electrophilic chlorination of similarly substituted phenols can proceed through addition to the corresponding cyclohexa-2,4-dienone tautomer, followed by rearrangement, rather than direct substitution. researchgate.net

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Hydroxyl (-OH) | 1 | Strongly Activating (Resonance) | Ortho, Para |

| Chlorine (-Cl) | 2, 4 | Deactivating (Inductive), Weakly Donating (Resonance) | Ortho, Para |

Due to the occupied ortho and para positions relative to the dominant -OH director, and the deactivation of the remaining sites, standard electrophilic substitution reactions like nitration or Friedel-Crafts alkylation are not commonly reported for this specific substrate.

Oxidation and Reduction Pathways of the Aromatic Nucleus and Substituents

The substituents and the aromatic nucleus of this compound can undergo oxidation and reduction under specific conditions.

Oxidation:

Aromatic Nucleus: Like other chlorophenols, the aromatic ring of this compound is susceptible to oxidative degradation, particularly by advanced oxidation processes (AOPs). These methods generate highly reactive species like hydroxyl radicals that can lead to ring-opening and mineralization.

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid without cleaving the aromatic ring. This transformation is a common pathway for functional group interconversion. The oxidation of the hydroxymethyl group is discussed in more detail in section 5.4.1.

Reduction:

Substituent Reduction: While the chlorine and hydroxyl groups are generally stable to catalytic hydrogenation, other functional groups that might be introduced onto the ring can be selectively reduced. For example, if a nitro group were present on the ring, it could be reduced to an amine using catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Dechlorination: Reductive dechlorination of the aromatic ring is possible but typically requires more potent reducing agents or specific catalytic systems.

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group is a versatile primary alcohol and participates in a range of reactions characteristic of this functional group. researchgate.net

The primary alcohol of the hydroxymethyl group can be readily oxidized to form an aldehyde (formyl group) and subsequently a carboxylic acid.

Oxidation to Aldehyde: Mild oxidizing agents can convert this compound into 2,4-dichloro-6-hydroxybenzaldehyde . This product is a known chemical entity, confirming the viability of this synthetic route. sigmaaldrich.comsigmaaldrich.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents can further oxidize the intermediate aldehyde or directly convert the hydroxymethyl group into a carboxylic acid, yielding 3,5-dichloro-2-hydroxybenzoic acid .

Table 2: Oxidation Products of the Hydroxymethyl Group

| Starting Material | Product | Transformation |

|---|---|---|

| This compound | 2,4-Dichloro-6-hydroxybenzaldehyde | Oxidation |

As a primary alcohol, the hydroxymethyl group can undergo both etherification and esterification.

Etherification: The hydroxyl of the hydroxymethyl group can act as a nucleophile to form ethers. For example, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield the corresponding ether. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., forming 2,4-dichloro-6-(chloromethyl)phenol (B14726026) nih.gov), which can then be displaced by an alkoxide nucleophile. A variety of methods exist for the etherification of benzylic alcohols. organic-chemistry.org

Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides or anhydrides) under appropriate catalytic conditions will lead to the formation of esters. Numerous protocols for the esterification of alcohols are well-established in organic synthesis. organic-chemistry.org

The presence of both a phenolic hydroxyl group and a hydroxymethyl group makes this compound a key monomer for condensation polymerization, analogous to the formation of phenol-formaldehyde resins (resols). wikipedia.orgvedantu.com

Under thermal or catalytic (acid or base) conditions, the hydroxymethyl group can react with an activated position on the ring of another molecule (or itself). This condensation reaction eliminates a molecule of water to form a methylene (B1212753) bridge (-CH₂-) linking the two aromatic units. wikipedia.orgminia.edu.eg

This process can repeat, leading to the formation of oligomers and high-molecular-weight polymers. The resulting structure is a cross-linked three-dimensional network, characteristic of thermosetting phenolic resins. minia.edu.egpw.live The chlorine atoms remain on the polymer backbone and can influence the final properties of the resin, such as its thermal stability and chemical resistance. smolecule.com The reactivity of the hydroxymethyl group is central to this cross-linking process. wikipedia.orgminia.edu.eg

Role of the Phenolic Hydroxyl Group in Reaction Mechanisms

The phenolic hydroxyl (-OH) group is a cornerstone of the reactivity of this compound, fundamentally influencing the electronic environment of the aromatic ring and participating directly in numerous reactions.

Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. wikipedia.org The negative charge of the deprotonated oxygen is delocalized over the aromatic ring, a stabilizing effect that facilitates the release of the proton. The hydroxyl group is also a potent activating group in electrophilic aromatic substitution reactions, strongly directing incoming electrophiles to the ortho and para positions. nih.gov However, in this compound, these positions are already occupied by chlorine atoms and a hydroxymethyl group, respectively, rendering further electrophilic substitution on the ring highly unlikely under standard conditions.

The primary mechanistic roles of the phenolic hydroxyl group in this specific molecule include:

Nucleophilic Center: The oxygen atom of the hydroxyl group is a nucleophile and can undergo reactions typical of phenols, such as esterification and etherification. wikipedia.org These reactions would involve the attack of the hydroxyl oxygen on an electrophilic carbon, leading to the formation of a corresponding ester or ether derivative.

Modulator of Adjacent Group Reactivity: The hydroxyl group can exert a significant "ortho-effect," influencing the reactivity of the adjacent hydroxymethyl group. nih.gov Through the formation of intramolecular hydrogen bonds, the hydroxyl group can stabilize transition states or intermediates involving the hydroxymethyl group. For instance, in reactions like condensation with aldehydes or oxidation of the hydroxymethyl moiety, the phenolic hydroxyl can act as a proton shuttle or a chelating group with a metal catalyst, thereby directing the reaction's outcome and rate.

Participant in Oxidation Reactions: Phenols are susceptible to oxidation, and the hydroxyl group is the site of this reactivity. wikipedia.org It can donate a hydrogen atom or an electron to an oxidizing agent, initiating a radical chain reaction or forming quinone-type structures. The antioxidant properties of many phenolic compounds stem from this ability to scavenge free radicals. encyclopedia.pub

Influence of Chlorine Substituents on Reaction Kinetics and Regioselectivity

The two chlorine atoms on the aromatic ring of this compound have a profound impact on the molecule's reactivity, primarily through a combination of electronic and steric effects.

The key influences of the chlorine substituents are:

Reaction Kinetics: The strong electron-withdrawing nature of the two chlorine atoms decreases the rate of reactions involving electrophilic attack on the aromatic ring. For example, in oxidation reactions, the removal of an electron from the electron-poor ring is more difficult. A study on the oxidation kinetics of various chlorophenols by potassium permanganate (B83412) demonstrated that 2,4-dichlorophenol (B122985) reacts more slowly than 4-chlorophenol, illustrating the rate-decreasing effect of an additional chlorine substituent. nih.gov The chlorine atoms also increase the acidity of the phenolic proton compared to unsubstituted phenol (B47542) by stabilizing the resulting phenoxide anion through their inductive effect.

Regioselectivity: While the directing effects of chlorine are typically ortho- and para-, in this compound, all such positions are blocked. Therefore, the primary role of the chlorine atoms in regioselectivity is to deactivate the ring to the point where reactions are more likely to occur at the functional groups (hydroxyl and hydroxymethyl) rather than on the aromatic nucleus itself.

Steric Hindrance: The chlorine atom at position 2, being ortho to the phenolic hydroxyl and the hydroxymethyl group, creates significant steric hindrance. nih.gov This bulkiness can impede the approach of reagents to these adjacent functional groups, potentially slowing down reaction rates for processes like esterification of the hydroxyl group or oxidation of the hydroxymethyl group. This steric crowding can also influence the conformational preferences of the molecule, which in turn can affect reaction pathways.

The combined electronic and steric effects of the chlorine substituents thus render the aromatic ring of this compound relatively inert, shifting the focus of its reactivity to the hydroxyl and hydroxymethyl functional groups, while simultaneously modulating the rates of those reactions.

Data Table: Relative Oxidation Rates of Selected Chlorophenols

The following table, with data interpreted from research on the oxidation of chlorophenols by potassium permanganate, illustrates the influence of chlorine substituents on reaction kinetics. The oxidation rate constants show a decrease with increased chlorine substitution, highlighting the deactivating effect. nih.gov

| Compound | Number of Chlorine Substituents | Position of Chlorine(s) | Relative Oxidation Rate Constant |

| 4-Chlorophenol | 1 | para | Highest |

| 2,4-Dichlorophenol | 2 | ortho, para | Intermediate |

| Phenol | 0 | N/A | Lower than 2,4-Dichlorophenol |

| 2,6-Dichlorophenol (B41786) | 2 | ortho, ortho | Lowest |

Note: This table is based on the reactivity order provided in the cited literature for compounds structurally related to this compound to demonstrate the electronic and steric effects of chlorine substituents.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 2,4-Dichloro-6-(hydroxymethyl)phenol, these mechanisms primarily include reactions initiated by light and chemical oxidants present in the environment.

Photolytic and Photosensitized Degradation Processes

Photolytic degradation, driven by the absorption of light, is a significant abiotic pathway for many phenolic compounds. The photodegradation of chlorophenols can occur through direct photolysis, where the molecule itself absorbs light, or through photosensitized reactions, where other molecules (photosensitizers) absorb light and transfer the energy to the target compound. bohrium.comnih.gov

The rate of photodegradation can be influenced by factors such as pH and the presence of various anions in the water. bohrium.com For chlorophenols in general, photodegradation often involves the cleavage of the carbon-chlorine bond as an initial step. It is also plausible that the hydroxymethyl group of this compound could undergo photo-oxidation. In the presence of photosensitizers like humic acids, which are common in natural waters, the degradation of phenolic compounds can be accelerated. bohrium.com

Hydrolysis and Chemical Oxidation Reactions

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for simple chlorophenols under typical environmental pH conditions. However, the presence of the hydroxymethyl group could potentially influence its susceptibility to other chemical reactions.

Chemical oxidation in the environment is primarily driven by reactive oxygen species such as hydroxyl radicals (•OH). These radicals can be generated through various processes, including the photolysis of other substances like hydrogen peroxide. capes.gov.br Advanced oxidation processes (AOPs) that generate these radicals have been shown to be effective in degrading chlorophenols. nih.gov The reaction of hydroxyl radicals with aromatic compounds like this compound is expected to be rapid and can lead to the hydroxylation of the aromatic ring and oxidation of the hydroxymethyl group. numberanalytics.com For instance, the oxidation of the hydroxymethyl group would lead to the formation of an aldehyde and subsequently a carboxylic acid. Sequential hydrodechlorination followed by catalytic wet peroxide oxidation has been shown to be an effective method for the complete degradation of chlorophenols, initially forming phenol (B47542) and cyclohexanone. nih.gov

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, mediated by living organisms, is a crucial process for the removal of organic pollutants from the environment. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade chlorophenols. nih.gov

Microorganism-Mediated Transformation (Bacterial and Fungal)

Numerous bacterial and fungal strains have been identified that can utilize chlorophenols as a source of carbon and energy. nih.gov Common bacterial genera involved in the degradation of chlorophenols include Pseudomonas, Cupriavidus, and Sphingomonas. nih.gov Fungi, particularly white-rot fungi, are also well-known for their ability to degrade a wide range of phenolic compounds due to their production of extracellular ligninolytic enzymes. nih.gov

The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide, often proceeds through the formation of 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov It is therefore plausible that microorganisms capable of degrading 2,4-DCP could also transform this compound. The initial steps in the microbial degradation would likely involve the modification of the functional groups. For example, the hydroxymethyl group could be oxidized by microbial enzymes.

Enzymatic Degradation Pathways (e.g., Laccase, Oxygenases)

The microbial degradation of aromatic compounds is facilitated by specific enzymes. Laccases and oxygenases are two key classes of enzymes involved in the breakdown of phenolic compounds.

Laccases are copper-containing oxidoreductases that can oxidize a broad range of phenolic and non-phenolic compounds. nih.gov These enzymes catalyze one-electron oxidations, leading to the formation of reactive radicals that can undergo further reactions, including polymerization or degradation. mdpi.com Laccases, often in the presence of mediator compounds, can oxidize hydroxymethyl groups to aldehydes. researchgate.net The detoxification of phenolic pollutants by laccases has been demonstrated, although the efficiency can be influenced by the presence of other phenolic compounds. nih.govnih.gov

Oxygenases are enzymes that incorporate oxygen atoms into their substrates. nih.gov Ring-hydroxylating oxygenases (RHOs) are particularly important in the initial steps of aromatic compound degradation, as they introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.gov For this compound, an oxygenase could catalyze the hydroxylation of the aromatic ring, a critical step preceding ring fission.

Aromatic Ring Fission Mechanisms (Ortho- and Meta-Fission)

Following the initial enzymatic modifications, the central aromatic ring of this compound is cleaved. This is a critical step in the complete mineralization of the compound. The degradation of chlorophenols typically proceeds through the formation of chlorocatechol intermediates. envipath.org These chlorocatechols can then be degraded via two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.net

In the ortho-cleavage pathway (or intradiol fission), the bond between the two hydroxyl-bearing carbons of the catechol ring is broken by a catechol 1,2-dioxygenase. nih.gov This leads to the formation of cis,cis-muconic acid derivatives, which are further metabolized. nih.gov

In the meta-cleavage pathway (or extradiol fission), a catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, resulting in the formation of a hydroxymuconic semialdehyde. nih.gov

The specific pathway utilized depends on the microbial strain and the specific structure of the chlorocatechol intermediate. For many chlorinated phenols, the modified ortho-cleavage pathway is common. nih.gov It is anticipated that this compound, after initial enzymatic transformations to a dichlorinated and hydroxylated catechol, would follow one of these ring-fission pathways, ultimately leading to intermediates of central metabolism.

Fate and Transport Phenomena in Aquatic, Soil, and Atmospheric Environments

The distribution and movement of this compound through different environmental matrices are controlled by its physicochemical properties and the characteristics of the surrounding environment.

Aquatic Environments: In aquatic systems, the fate of chlorophenols is significantly influenced by factors such as pH, water solubility, and adsorption to suspended matter. unl.pt Chlorophenols can exist in both dissociated (phenolate anion) and non-dissociated forms, with the equilibrium depending on the pH of the water. unl.pt The dissociation constant (pKa) of 2,4-dichlorophenol is 7.48, and while the hydroxymethyl group will modify this value slightly, it is expected to be in a similar range, indicating that in neutral to alkaline waters, the ionized form will be more prevalent. epa.gov The ionized form is generally more water-soluble, which can facilitate its transport in water bodies. unl.pt Conversely, the non-dissociated form is more likely to adsorb to organic matter in sediments. cdc.gov Volatilization from water surfaces is a potential transport mechanism, particularly for less chlorinated phenols under acidic conditions, although dichlorophenols are generally less volatile than monochlorophenols. cdc.gov

Atmospheric Environments: Chlorinated phenols can enter the atmosphere through volatilization from contaminated surfaces, industrial emissions, and the incineration of chlorinated wastes. cdc.gov Once in the atmosphere, their fate is primarily determined by photochemical degradation processes. tandfonline.comtandfonline.com The primary degradation pathway in the troposphere is reaction with photochemically generated hydroxyl radicals (•OH). cdc.govtandfonline.com The atmospheric half-life of chlorophenols due to this reaction can range from approximately half a day to several days, depending on the specific congener and atmospheric conditions. cdc.gov Direct photolysis by sunlight can also contribute to their degradation, with the rate being influenced by the degree of chlorination. tandfonline.comtandfonline.com For dichlorophenols, the reaction with hydroxyl radicals is generally considered the more significant atmospheric removal process compared to direct photolysis. tandfonline.com

Identification and Characterization of Environmental Transformation Products

The degradation of this compound in the environment leads to the formation of various transformation products, which can have their own toxicological and environmental profiles. The nature of these products depends on the degradation pathway, whether it is biotic (microbial) or abiotic (e.g., photolysis).

Under aerobic conditions, the biodegradation of chlorophenols typically proceeds through the formation of catechols (dihydroxylated benzenes). nih.gov This initial step usually involves the hydroxylation of the aromatic ring, a reaction often catalyzed by monooxygenase enzymes produced by microorganisms. nih.gov For a compound like this compound, this could potentially lead to the formation of a chlorinated hydroxymethyl catechol. Following this, the aromatic ring is cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids that can be further mineralized. nih.gov

Under anaerobic conditions, the primary degradation pathway for chlorinated phenols is reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. nih.gov This process can lead to the formation of less chlorinated phenols, which may then undergo further degradation. For instance, 2,4-dichlorophenol can be reductively dechlorinated to monochlorophenols. nih.gov

Abiotic degradation, such as photolysis in the presence of nitrates, can lead to oxidation, nitrosation, and nitration of dichlorophenols. nih.gov Direct photolysis can result in dechlorination or even ring contraction, forming different sets of intermediates. nih.gov For example, the photolysis of 2,4-dichlorophenol has been shown to produce a variety of products, including other chlorophenols and ring-cleavage products. nih.gov

A study on the fungal biotransformation of 2,4-dichlorophenol identified several metabolites, indicating that different enzymes are involved in the initial transformation steps. nih.gov This highlights the potential for a variety of transformation products depending on the specific microorganisms present in the environment.

Kinetics and Factors Governing Degradation Efficiency

The rate at which this compound degrades in the environment is influenced by a combination of chemical, physical, and biological factors.

Factors Influencing Degradation:

Number and Position of Chlorine Substituents: The resistance of chlorophenols to biodegradation generally increases with the number of chlorine atoms on the aromatic ring. cdc.gov The position of the chlorine atoms also plays a crucial role, with chlorine in the meta position often showing greater resistance to microbial attack. cdc.gov

pH: The pH of the environment affects the ionization state of the phenol, which in turn influences its bioavailability and susceptibility to microbial degradation and abiotic processes like adsorption and photolysis. unl.ptcdc.gov

Temperature: Microbial activity and the rates of chemical reactions are generally temperature-dependent. Higher temperatures, within a certain range, can enhance the rate of biodegradation. nih.gov

Organic Matter: The presence of organic matter can serve as a primary substrate for microbial populations, potentially enhancing the co-metabolism of chlorophenols. unl.pt However, high organic matter content can also increase adsorption, reducing the bioavailability of the compound. cdc.gov

Acclimatization of Microbial Populations: In engineered systems and contaminated environments, the prior exposure of microbial communities to chlorophenols can significantly enhance their degradation ability by reducing the lag phase before degradation begins. nih.gov

Presence of Other Compounds: The presence of other organic compounds and heavy metals can influence the degradation of chlorophenols. nih.gov For example, high concentrations of nitrate (B79036) can inhibit reductive dechlorination under anaerobic conditions. nih.gov

Degradation Kinetics: The degradation of chlorophenols often follows specific kinetic models. For instance, the biodegradation of some chlorophenols by specific microbial strains has been described by models such as the Luong–Levenspiel model, which accounts for substrate inhibition at high concentrations. nih.gov The degradation rate can be expressed in terms of a specific degradation rate (e.g., mg of compound per hour). nih.gov In photo-Fenton oxidation processes, the degradation kinetics of 2,4-dichlorophenol have been shown to follow pseudo-first-order kinetics under certain conditions. capes.gov.br

The table below summarizes some kinetic parameters for the degradation of related chlorophenols by different processes.

| Compound | Degradation Process | Kinetic Model/Rate | Influencing Factors | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Anodic Fenton Treatment | Second-order reaction | H₂O₂:Fe²⁺ ratio, temperature, initial concentration | nih.gov |

| Phenol | Biodegradation by Pseudomonas sp. | Specific rate of 0.034-0.075 h⁻¹ | Initial phenol concentration | nih.gov |

| 2,6-Dichloro-4-nitrophenol | Biodegradation by Cupriavidus sp. | Specific growth rate of 0.124 h⁻¹ | Substrate concentration (inhibition at high levels) | nih.gov |

| 2,4-Dichlorophenol | Photo-Fenton-like oxidation | Pseudo-first-order | Initial Fe³⁺ concentration | capes.gov.br |

Applications in Advanced Organic Synthesis and Functional Materials Development

Role as a Key Synthetic Intermediate for Fine Chemicals

The distinct reactivity at its three functional sites allows 2,4-Dichloro-6-(hydroxymethyl)phenol to serve as a foundational scaffold for a variety of complex molecules. The hydroxymethyl group can be readily oxidized to an aldehyde, while the phenolic hydroxyl and the chlorinated benzene (B151609) ring offer numerous possibilities for substitution and condensation reactions.

This compound is a valuable starting material for the synthesis of more complex, structurally related chlorinated phenolic compounds. The reactive hydroxymethyl group can be utilized in Friedel-Crafts-type alkylation reactions to synthesize substituted bisphenols. In this capacity, the benzylic alcohol, activated by a Lewis acid, can alkylate other phenol (B47542) or cresol molecules, creating a new carbon-carbon bond and linking two phenolic units. This methodology provides a pathway to novel bisphenol structures, which are important monomers in the polymer industry and key components in the synthesis of epoxy resins and polycarbonates . The reaction leverages the stability of the intermediate benzylic carbocation, allowing for the controlled formation of more elaborate phenolic structures.

The most prominent application of this scaffold in fine chemical synthesis is as a precursor to polydentate ligands, particularly Schiff base ligands. The hydroxymethyl group can be oxidized to the corresponding aldehyde, 3,5-dichlorosalicylaldehyde. This aldehyde is a crucial building block for a vast array of Schiff base ligands, which are synthesized through condensation reactions with primary amines sigmaaldrich.comchemicalbook.com.

These Schiff base ligands, characterized by the azomethine (-C=N-) group, are exceptional chelating agents for a wide range of transition metal ions. The resulting metal complexes have applications in various catalytic processes. The electronic properties of the ligand, influenced by the electron-withdrawing chloro substituents, and the steric environment around the metal center can be fine-tuned by selecting different primary amines in the condensation step. This versatility allows for the development of catalysts for specific organic transformations. Research has demonstrated the synthesis of complexes with metals such as Palladium(II), Iron(III), Copper(II), and Cobalt(II), which exhibit potential in catalytic oxidation and other reactions mdpi.comnih.gov.

Below is a table summarizing various metal complexes synthesized from Schiff base ligands derived from 3,5-dichlorosalicylaldehyde.

| Metal Ion | Amine Precursor | Resulting Complex Stoichiometry (Metal:Ligand) | Potential Application |

| Pd(II) | Various Amines | 1:2 | Catalysis, Antimicrobial Agents |

| Fe(III) | Various Salicylaldehydes | 1:3 | Biological Mimics, DNA Interaction |

| Co(II) | 4-amino benzoic acid | 1:2 | Catalysis, Material Science |

| Cu(II) | 4-bromoaniline | 1:2 | Catalysis, Antimicrobial Agents |

| Mn(II) | 4-amino benzoic acid | 1:2 | Catalysis, Material Science |

Integration into Novel Functional Materials

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for incorporation into advanced functional materials, where molecular properties can be translated into macroscopic functions.

Materials with nonlinear optical (NLO) properties are critical for applications in optoelectronics, including frequency doubling and optical switching. Schiff bases derived from salicylaldehyde analogues are known to exhibit significant second-order NLO effects, particularly second-harmonic generation (SHG) asianpubs.org. The NLO response arises from the intramolecular charge transfer from an electron-donating group (the phenoxide) to an electron-accepting group (the imine), facilitated by a π-conjugated system.

The presence of electron-withdrawing chlorine atoms on the salicylaldehyde ring can enhance the molecular hyperpolarizability (β), a key parameter for NLO activity researchgate.netnih.gov. By forming metal complexes with these Schiff base ligands, the NLO response can be further tuned. The specific geometry and electronic structure of the metal-ligand complex play a crucial role in the bulk NLO properties of the material acs.org. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the hyperpolarizabilities of such molecules, guiding the synthesis of new materials with optimized NLO performance jlu.edu.cn. Research into chiral (salicylaldiminato)tin Schiff base complexes has shown SHG efficiencies up to eight times that of the standard material, urea acs.org.

The capacity for hydrogen bonding through the phenolic hydroxyl group, coupled with potential π-π stacking interactions of the aromatic ring, allows chlorinated phenols to participate in self-assembly processes. Studies have shown that dichlorophenols and trichlorophenols can self-assemble in aqueous solutions to form complex supramolecular structures, including bilayers, helices, and filaments. This assembly is driven by an interplay of hydrophobic and hydrophilic interactions, where aromatic π-π interactions stabilize the leaflets and hydrogen bonding directs the orientation of the hydroxyl groups toward the water layer. This behavior highlights the potential of this compound to act as a building block in supramolecular chemistry for the bottom-up fabrication of organized nanostructures.

In the realm of polymer design, the difunctionality of the molecule (phenolic -OH and benzylic -OH) allows it to act as a monomer in polycondensation reactions. It can be incorporated into polyesters through reaction with diacyl chlorides or dicarboxylic acids nih.gov. This approach allows for the introduction of chlorine atoms into the polymer backbone, which can impart specific properties such as flame retardancy and altered solubility. Furthermore, oxidation to 3,5-dichlorosalicylaldehyde provides a monomer that can be used to synthesize poly(Schiff base)s or other polymers through reactions involving the aldehyde functionality.

Application in Chemical Probe Design for Research Studies (non-clinical)

The structural core of this compound, particularly its salicylaldehyde form, is a privileged scaffold for the design of fluorescent chemical probes for non-clinical research applications, such as the detection of metal ions in environmental or in vitro biological samples mdpi.com. These probes often operate on a "turn-on" or "turn-off" fluorescence mechanism.

Salicylaldehyde and its derivatives can form Schiff bases that are often weakly fluorescent due to processes like excited-state intramolecular proton transfer (ESIPT) or C=N isomerization, which provide non-radiative decay pathways nih.gov. Upon coordination with a specific metal ion, these non-radiative pathways can be inhibited. This chelation-enhanced fluorescence (CHEF) effect restricts molecular rotation and blocks ESIPT, leading to a significant increase in fluorescence intensity—a "turn-on" response nih.govresearchgate.net. Conversely, coordination with paramagnetic metal ions like Cu²⁺ can quench fluorescence, creating a "turn-off" sensor rsc.org.

Future Research Directions and Emerging Avenues

Advancements in Sustainable and Efficient Synthetic Methodologies

The conventional synthesis of 2,4-Dichloro-6-(hydroxymethyl)phenol typically involves the hydroxymethylation of 2,4-dichlorophenol (B122985) with formaldehyde (B43269). chemicalbook.com Future research is increasingly focused on aligning these synthetic routes with the principles of green chemistry, emphasizing catalyst efficiency, waste reduction, and the use of safer reagents. nih.gov

Key research directions include:

Catalyst Development: There is a significant opportunity to develop highly selective and reusable catalysts. Research into sulphur-containing catalysts, such as diphenyl sulphide combined with aluminum chloride, has shown promise in improving the para-selectivity during the chlorination of phenols, which is a crucial step in producing the 2,4-dichloro-substituted precursor. mdpi.comresearchgate.net The use of structured solids like zeolites is another promising area, potentially offering higher yields and better regioselectivity under milder conditions. mdpi.com

Greener Reaction Conditions: A major goal is to move away from hazardous chlorinated solvents. nih.gov Future methodologies may explore the use of ionic liquids or solvent-free reaction conditions, possibly assisted by microwave or ultrasound technologies to accelerate reaction rates and improve energy efficiency. nih.govmdpi.com

Electrochemical Synthesis: Electrochemical methods offer a catalyst-free and sustainable alternative. For instance, an electrochemical approach for the chlorination of aminophenol derivatives has been developed using dichloromethane (B109758) as both the solvent and the chlorine source, a concept that could be adapted for phenol (B47542) chlorination. rsc.org

Process Optimization: For industrial-scale production, optimizing process parameters is crucial. This includes developing methods for directional catalyzed chlorination of phenol to maximize the yield of 2,4-dichlorophenol, thereby providing a more efficient starting material for subsequent hydroxymethylation. google.com Efficient oxychlorination catalyzed by transition metal salts like manganous(II) sulfate (B86663) in water also represents an environmentally benign alternative. researchgate.net

Table 1: Comparison of Synthetic Approaches for Chlorinated Phenols

| Method | Chlorinating Agent/Catalyst | Key Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Conventional Chlorination | Gaseous Chlorine (Cl₂) | Established industrial process. | Improving selectivity, reducing polychlorinated by-products. | google.comcore.ac.uk |

| Catalytic Chlorination | Sulphuryl chloride (SO₂Cl₂), Sulphur-based catalysts (e.g., Ph₂S/AlCl₃) | High para-selectivity, improved isomer ratios. | Developing more active and recyclable catalysts. | mdpi.comresearchgate.net |

| Zeolite-Catalyzed Chlorination | SO₂Cl₂, L-type zeolite | Higher yields and para/ortho ratios compared to direct chlorination. | Overcoming disadvantages for commercial-scale application. | mdpi.com |

| Electrochemical Synthesis | Dichloromethane (DCM) as Cl source | Catalyst-free, potential for high efficiency and scalability. | Adapting the method for phenol substrates, optimizing cell design. | rsc.org |

| Oxychlorination | HCl/H₂O₂, MnSO₄ catalyst | Uses water as a solvent, environmentally benign. | Broadening substrate scope and catalyst longevity. | researchgate.net |

Comprehensive Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is essential for process optimization and the prediction of by-products.

Future mechanistic studies will likely focus on:

Electrophilic Substitution: The core reaction for producing the precursor is the electrophilic chlorination of phenol. While the general mechanism involving preferential attack at the ortho and para positions is known, further studies are needed to precisely quantify the influence of catalysts and solvents on the reaction kinetics and isomer distribution. core.ac.uknih.gov